4-fluoro-1H-pyrrolo[3,2-c]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKAOMGIGAVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-fluoro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-fluoro-1H-pyrrolo[3,2-c]pyridine, a fluorinated azaindole of significant interest to researchers in medicinal chemistry and drug discovery. The pyrrolo[3,2-c]pyridine scaffold is a core component of numerous biologically active molecules, including inhibitors of kinases such as MPS1 and FMS, making it a privileged structure in oncology and immunology research.[1][2] The introduction of a fluorine atom at the 4-position is a strategic modification intended to modulate physicochemical properties such as lipophilicity and metabolic stability, and to enhance binding interactions with biological targets.
Given that this compound is a specialized building block, this document synthesizes information from closely related analogs and established chemical principles to provide a robust guide for its synthesis, characterization, and utilization.
Physicochemical and Predicted Properties
While extensive experimental data for this specific molecule is not widely published, we can predict its core properties with high confidence based on its chloro-analog and the known effects of fluorine substitution. These properties are crucial for planning synthetic manipulations, purification, and formulation studies.
| Property | Predicted Value / Characteristic | Rationale and Insights |
| Molecular Formula | C₇H₅FN₂ | - |
| Molecular Weight | 136.13 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on the solid form of the analogous 4-chloro-1H-pyrrolo[3,2-c]pyridine. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH, Dichloromethane); Limited solubility in water. | The heterocyclic structure allows for solubility in common organic solvents, a characteristic noted for related chloro-dihydro analogs.[3] Water solubility is expected to be low due to the nonpolar aromatic core. |
| pKa (Predicted) | ~ 4-5 (for the pyridine nitrogen) | The pyridine nitrogen provides a basic site. The fused pyrrole and the electron-withdrawing fluorine atom will decrease the basicity compared to pyridine itself. |
| cLogP (Predicted) | 1.0 - 1.5 | Fluorine substitution typically increases lipophilicity compared to the parent heterocycle, but less so than chlorine. This value suggests good "drug-like" properties, balancing solubility and permeability. |
| Reactivity | The C4-F bond is activated towards nucleophilic aromatic substitution (SNAr). | The electron-withdrawing nitrogen atom in the pyridine ring significantly lowers the electron density at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[4] |
Proposed Synthesis and Mechanistic Considerations
The synthesis of this compound is not explicitly detailed in the current literature. However, a robust and logical synthetic strategy can be designed by adapting established methods for the preparation of fluorinated pyridines and related azaindoles. The proposed route begins with the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Halogen Exchange (HALEX) Reaction: A Proven Approach
The most direct and industrially scalable method to introduce fluorine onto an activated aromatic ring is through a nucleophilic aromatic substitution known as the HALEX (Halogen Exchange) reaction. The chloro-substituent at the 4-position of the pyrrolo[3,2-c]pyridine core is well-suited for this transformation due to electronic activation by the ring nitrogen.[4]
Reaction Scheme:
Caption: Proposed HALEX synthesis of the title compound.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Materials:
-
4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (3.0 - 5.0 eq) or Cesium Fluoride (CsF) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane
-
Inert atmosphere (Nitrogen or Argon)
Instrumentation:
-
Three-neck round-bottom flask with reflux condenser and thermometer
-
Magnetic stirrer with heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
HPLC for reaction monitoring (C18 column)
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
-
Mass Spectrometer (GC-MS or LC-MS)
Procedure:
-
Setup: Under an inert atmosphere, charge the reaction flask with 4-chloro-1H-pyrrolo[3,2-c]pyridine and spray-dried KF or CsF.
-
Expert Insight: The use of spray-dried KF is critical as its high surface area significantly enhances reactivity. CsF is more reactive but also more expensive and hygroscopic. The choice depends on the scale and reactivity of the substrate.
-
-
Solvent Addition: Add anhydrous DMSO or Sulfolane to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to 180-220 °C with vigorous stirring. The optimal temperature must be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Validation Checkpoint: An aliquot quenched with water and extracted into ethyl acetate can be analyzed by HPLC-MS to confirm the mass of the desired product (M+H⁺ = 137.05).
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger volume of cold water.
-
Extraction: Extract the aqueous suspension multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Reactivity and Chemical Behavior
The chemical properties of this compound are dominated by the interplay between the electron-rich pyrrole ring and the electron-deficient, fluorinated pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The C4-F bond is the most reactive site for nucleophilic displacement. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings. This reactivity makes the title compound an exceptionally valuable intermediate for introducing a wide variety of functional groups at the 4-position.
Mechanism of SNAr:
Caption: Key steps in the SNAr reaction pathway.
The stability of the intermediate Meisenheimer complex is key. Attack at C4 allows the negative charge to be delocalized onto the electronegative pyridine nitrogen, a stabilizing feature that makes this position highly reactive.[4] This opens the door to synthesizing a library of derivatives by reacting this compound with various nucleophiles (e.g., amines, thiols, alkoxides).
Reactions on the Pyrrole Moiety
The pyrrole ring can undergo reactions typical of electron-rich heterocycles, such as electrophilic substitution or N-alkylation/arylation. However, the reactivity will be influenced by the choice of protecting group on the pyrrole nitrogen. For many applications, a protecting group (e.g., SEM, Boc, or a simple aryl group) is installed early in the synthesis to prevent unwanted side reactions and improve solubility.
Predicted Spectroscopic Data for Characterization
Accurate characterization is essential. Based on data from closely related 1H-pyrrolo[3,2-c]pyridine derivatives, the following spectroscopic signatures can be predicted.[5][6]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | - Pyrrole NH: A broad singlet, typically > 10 ppm. - Pyridine Protons: Doublets in the aromatic region (~7.0-8.5 ppm). - Pyrrole Protons: Doublets around 6.5-7.5 ppm. - Key Feature: Expect to see coupling between the fluorine atom and the adjacent proton on the pyridine ring (H-3), resulting in a characteristic doublet of doublets (³JHF). |
| ¹³C NMR | - C4 Carbon: A large doublet due to one-bond C-F coupling (¹JCF), typically in the range of 150-165 ppm. This is a definitive signal for successful fluorination. - Other Aromatic Carbons: Signals in the 100-150 ppm range. Carbons ortho and para to the fluorine will show smaller C-F couplings. |
| ¹⁹F NMR | A singlet or a multiplet (depending on coupling to nearby protons) in the typical aryl fluoride region. This provides unambiguous confirmation of the fluorine's presence. |
| Mass Spec (HRMS) | Calculated for [C₇H₅FN₂ + H]⁺: 137.0513. Found value should be within 5 ppm of the calculated mass. |
Applications in Drug Discovery
The this compound core is a strategic building block for creating advanced drug candidates. Its value lies in its ability to serve as a versatile platform for library synthesis via SNAr reactions.
Workflow for Drug Discovery Application:
Caption: Use of the title compound in a typical drug discovery workflow.
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent anticancer and anti-inflammatory activity.[1] For example, a recent 2024 study detailed the design of substituted 1H-pyrrolo[3,2-c]pyridines as potent tubulin polymerization inhibitors with significant antitumor activities against multiple cancer cell lines.[5] The ability to rapidly diversify the 4-position using the fluorinated intermediate allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, accelerating the identification of lead compounds.
References
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 1H-pyrrolo[3,2-c]pyridine, 4-chloro-2,3-dihydro-. Pipzine Chemicals. Available at: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Dr. K. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]
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J. P. C. Coverdale, et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]
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Orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
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Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(4), 1533-1550. Available at: [Link]
-
Al-Zoubi, R. M. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 15(7), 4608-4612. Available at: [Link]
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WIPO. (2020). 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. WIPO Patentscope. Available at: [Link]
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Szyma ´nska, E., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5906. Available at: [Link]
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A Guide to the Structural Elucidation of 4-fluoro-1H-pyrrolo[3,2-c]pyridine: A Multifaceted Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, showing promise in the development of novel therapeutics, including anticancer agents.[1][2] The introduction of a fluorine atom to such scaffolds can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth, technical walkthrough of the structural elucidation of a novel derivative, 4-fluoro-1H-pyrrolo[3,2-c]pyridine, from its synthesis to its comprehensive spectroscopic characterization. This document is designed to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the causality behind experimental choices in structural analysis.
Postulated Synthesis of this compound
A plausible synthetic route to the title compound can be envisioned starting from a suitable di-substituted pyridine derivative. The synthesis would likely involve the formation of the pyrrole ring onto the pyridine core. A common strategy for constructing pyrrolopyridines is through palladium-catalyzed cross-coupling reactions followed by cyclization.[3]
A Comprehensive Spectroscopic Analysis
The unambiguous determination of the structure of this compound necessitates a multi-pronged analytical approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the first crucial step to confirm the molecular formula of the synthesized compound.
Experimental Protocol:
-
Instrument: Agilent Accurate-Mass Q-TOF 6530 instrument in ESI mode.[2][4]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. A full scan is acquired over a mass range of m/z 50-500.
Expected Results and Interpretation: For this compound (C₇H₅FN₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. The HRMS data should confirm this calculated mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₇H₅FN₂ |
| Calculated Exact Mass [M+H]⁺ | 137.0518 |
| Observed [M+H]⁺ | Expected to be within ± 5 ppm of calculated value |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: A standard FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
Expected Key Absorptions and Interpretation: The IR spectrum will be characterized by specific absorption bands corresponding to the N-H bond of the pyrrole ring, C-H bonds of the aromatic system, and C=C/C=N stretching vibrations of the bicyclic core.
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | ~3400-3200 | Indicates the presence of the pyrrole N-H group. |
| Aromatic C-H Stretch | ~3100-3000 | Confirms the presence of aromatic protons. |
| C=C and C=N Stretch | ~1600-1450 | Characteristic of the pyrrolopyridine ring system. |
| C-F Stretch | ~1250-1000 | Strong absorption indicative of the carbon-fluorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Experimental Protocol:
-
Instrument: Bruker AVANCE spectrometer (¹H at 500 MHz and ¹³C at 126 MHz).[2][4]
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5]
-
Internal Standard: Tetramethylsilane (TMS).[4]
-
Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR, COSY, HSQC, HMBC.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings The ¹H NMR spectrum is expected to show signals for the five protons of the this compound molecule. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atoms in the rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (N-H) | 8.0 - 9.0 | br s | - |
| H2 | 7.2 - 7.4 | t | ³J(H2,H3) ≈ 3.0 |
| H3 | 6.5 - 6.7 | dd | ³J(H3,H2) ≈ 3.0, ⁴J(H3,H1) ≈ 2.0 |
| H6 | 7.8 - 8.0 | d | ³J(H6,H7) ≈ 5.0 |
| H7 | 7.0 - 7.2 | dd | ³J(H7,H6) ≈ 5.0, ⁴J(H7,F) ≈ 3.0 |
¹⁹F NMR Spectroscopy: A Key Indicator ¹⁹F NMR provides a direct observation of the fluorine atom and its environment.[6]
Expected Results and Interpretation: A single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a doublet of doublets due to coupling with H7 and potentially a smaller long-range coupling.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹J(C,F)).
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C,F) (Hz) | | :--- | :--- | :--- | :--- | | C2 | ~125 | - | | C3 | ~105 | - | | C3a | ~130 | - | | C4 | ~155 | ~240 | | C6 | ~140 | - | | C7 | ~115 | - | | C7a | ~145 | - |
2D NMR Spectroscopy: Connecting the Pieces 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include H2-H3 and H6-H7, confirming the connectivity within the pyrrole and pyridine rings, respectively.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It will allow for the unambiguous assignment of the protonated carbons (C2, C3, C6, C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is vital for identifying the quaternary carbons and piecing the two rings together. For instance, correlations from H2 to C3a and C7a would confirm the fusion of the pyrrole and pyridine rings.
Visualizing the Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of novel compounds like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By logically interpreting the data from HRMS, IR, and a comprehensive suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. This guide provides a framework for researchers to approach the characterization of similar fluorinated heterocyclic compounds, emphasizing the importance of a self-validating system of protocols for ensuring scientific integrity.
References
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available from: [Link]
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NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available from: [Link]
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Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. Available from: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]
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1H-pyrrolo[3,2-c]pyridine, 4-chloro-2,3-dihydro. Pipzine Chemicals. Available from: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available from: [Link]gov/pmc/articles/PMC7943566/)
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The Ascendancy of the 4-fluoro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established tactic to enhance the pharmacological profile of therapeutic candidates. This guide provides an in-depth technical analysis of the 4-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold, a fluorinated analogue of 7-azaindole. We will navigate through its synthesis, explore its diverse applications in drug discovery, and dissect the nuanced structure-activity relationships that underscore its growing importance. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering expert insights into the rational design and application of this privileged heterocyclic system.
Introduction: The Strategic Imperative of Fluorine and the Promise of Azaindoles
The deliberate introduction of fluorine into small molecules has become a cornerstone of contemporary drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] These modulations can translate into improved pharmacokinetic and pharmacodynamic profiles, ultimately leading to safer and more efficacious drugs.
The 1H-pyrrolo[3,2-c]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and has emerged as a "privileged" structure in medicinal chemistry. Its ability to form key hydrogen bond interactions, mimicking the purine core of ATP, has made it a popular framework for the development of kinase inhibitors.[2] The strategic placement of a fluorine atom at the 4-position of the 7-azaindole core creates the this compound scaffold, a modification that can further enhance its therapeutic potential.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be approached through various synthetic strategies, often leveraging palladium-catalyzed cross-coupling reactions. A general and adaptable approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
General Synthetic Approach:
A plausible synthetic route commences with a suitably substituted 4-fluoropyridine derivative. The introduction of functionalities at positions 2 and 3 of the pyridine ring allows for subsequent annulation to form the fused pyrrole ring.
Caption: Generalized synthetic workflow for the this compound scaffold.
Detailed Experimental Protocol (Illustrative)
Applications in Medicinal Chemistry
The this compound scaffold has been incorporated into a variety of biologically active molecules, demonstrating its versatility as a pharmacophore.
Kinase Inhibition
The 7-azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors, and its 4-fluoro derivative is no exception.[2] The nitrogen atom at position 7 and the pyrrole N-H can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. The 4-fluoro substituent can further enhance binding affinity and selectivity.
-
FMS Kinase Inhibitors: Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potential as inhibitors of FMS kinase, a target for anticancer and anti-arthritic drug development.[2][4]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine (a related isomer) has been utilized to develop potent FGFR inhibitors for cancer therapy, suggesting the potential of the this compound scaffold in this area as well.[5]
-
TGFβRI Kinase Inhibitors: Novel 4-azaindole derivatives have been identified as potent inhibitors of TGFβRI kinase for immuno-oncology applications.[6]
Anticancer and Antiviral Agents
Beyond kinase inhibition, this scaffold has shown promise in other therapeutic areas:
-
Anticancer Activity: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors with potent antitumor activities.[7][8]
-
Antiviral Activity: Pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors against influenza viruses.[9]
Structure-Activity Relationship (SAR) and the Role of 4-Fluorination
The strategic placement of the fluorine atom at the 4-position of the 1H-pyrrolo[3,2-c]pyridine scaffold has a significant impact on its biological activity and pharmacokinetic properties.
Modulation of Physicochemical Properties
-
Increased Metabolic Stability: Fluorination can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in vivo.[1]
-
Enhanced Permeability and Solubility: The introduction of fluorine can modulate a molecule's lipophilicity and crystal packing, often leading to improved permeability and solubility.[1]
Impact on Biological Activity
The electron-withdrawing nature of the fluorine atom can influence the electronic distribution within the aromatic system, which can in turn affect binding interactions with the target protein. In some cases, the fluorine atom can participate in favorable orthogonal interactions with the protein backbone, leading to enhanced potency.
Table 1: Illustrative SAR of Pyrrolopyridine Derivatives
| Position of Modification | Type of Substituent | General Impact on Activity | Reference |
| 4 | Halogen (e.g., F, Cl) | Can enhance binding affinity and modulate selectivity. | [2] |
| 1 (Pyrrole N-H) | Alkyl or Aryl groups | Can be modified to optimize pharmacokinetic properties. | [4] |
| 2 and 3 | Various substituents | Introduction of pharmacophoric groups to target specific pockets in the active site. | [5] |
Pharmacokinetic (ADME) Profile
The incorporation of the this compound scaffold can lead to a more favorable ADME profile. As a general principle, the strategic use of fluorine can lead to:
-
Improved Oral Bioavailability: By enhancing metabolic stability and permeability, fluorination can contribute to increased oral bioavailability.[1]
-
Reduced In Vivo Clearance: Blocking metabolic hotspots can lead to a lower rate of clearance from the body.[1]
-
Good In Vitro Stability: Derivatives have shown good stability in human liver microsomes.[4]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many inhibitors based on this scaffold, particularly in the context of kinase inhibition, involves competitive binding at the ATP-binding site of the target kinase.
Caption: Competitive inhibition of a target kinase by a this compound-based inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a valuable and increasingly utilized building block in medicinal chemistry. Its favorable physicochemical properties, conferred in part by the strategic placement of a fluorine atom, make it an attractive core for the development of novel therapeutics, particularly in the realm of kinase inhibition. The versatility of its synthesis allows for the exploration of a wide range of chemical space, enabling the fine-tuning of potency, selectivity, and pharmacokinetic parameters. As our understanding of the nuanced roles of fluorine in drug design continues to evolve, we can anticipate that the this compound scaffold will feature prominently in the next generation of targeted therapies.
References
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Pipzine Chemicals. (n.d.). 1H-pyrrolo[3,2-c]pyridine, 4-chloro-2,3-dihydro. Retrieved January 26, 2026, from [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305963. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1177-1184. [Link]
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El-Damasy, A. F., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(1), 133-144. [Link]
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Min, J. Y., et al. (2016). Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. Biochemical and Biophysical Research Communications, 478(2), 977-982. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19972. [Link]
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Li, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 64(15), 11476-11492. [Link]
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Exploring the Structure-Activity Relationship of 4-fluoro-1H-pyrrolo[3,2-c]pyridine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 1H-pyrrolo[3,2-c]pyridine in Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activities, including antiviral, antimicrobial, and anticancer properties.[1] This bicyclic heterocyclic system, consisting of a pyrrole ring fused to a pyridine ring, serves as a versatile template for the design of targeted therapeutics.[1] Notably, derivatives of this scaffold have demonstrated potent inhibitory effects against various protein kinases, which are critical regulators of cellular processes and frequently implicated in the pathogenesis of cancer and other diseases.[2][3] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of 4-fluoro-1H-pyrrolo[3,2-c]pyridine analogs, with a particular focus on their role as kinase inhibitors. We will delve into the rationale behind specific structural modifications, detail synthetic methodologies, and outline key biological evaluation protocols, offering a comprehensive resource for researchers in the field of drug discovery.
The Strategic Importance of the 4-Fluoro Substituent
The introduction of a fluorine atom at the 4-position of the 1H-pyrrolo[3,2-c]pyridine core is a strategic decision in medicinal chemistry. Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule. Its small size allows it to act as a bioisostere for a hydrogen atom, while its electronic effects can modulate pKa, improve metabolic stability by blocking sites of metabolism, and enhance binding affinity through favorable interactions with the target protein. In the context of kinase inhibition, a 4-fluoro substituent can influence the presentation of the molecule within the ATP-binding pocket, potentially leading to enhanced potency and selectivity.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is intricately linked to the nature and position of various substituents on the core scaffold. Understanding these relationships is paramount for the rational design of potent and selective inhibitors.
Substitutions on the Pyrrole Nitrogen (N1)
The N1 position of the pyrrole ring offers a key vector for modification to influence inhibitor potency and pharmacokinetic properties.
-
Aryl and Heteroaryl Groups: Substitution with aryl or heteroaryl moieties at the N1 position has been shown to be crucial for activity against kinases like FMS. These groups can engage in hydrophobic and aromatic interactions within the kinase hinge region. The nature of the substituents on these aromatic rings further fine-tunes the activity.
-
Linker-Mediated Interactions: The introduction of linkers, such as amides or ureas, connecting the N1-aryl group to other functionalities can provide additional hydrogen bonding opportunities and optimize the orientation of the molecule in the active site.
Modifications at the 4-Position: Beyond Fluorine
While this guide focuses on 4-fluoro analogs, it is instructive to consider other substitutions at this position to understand the broader SAR. The 4-position is often a key interaction point with the solvent-exposed region of the kinase active site.
-
Amino and Amide Functionalities: The introduction of amino or substituted amino groups at the C4 position can lead to potent inhibitors. For instance, 4-benzamidopyrrolo[3,2-c]pyridine derivatives have shown significant inhibitory effects against FMS kinase.[2] These groups can act as hydrogen bond donors and acceptors, forming critical interactions with the protein.
The Role of Substituents on the Pyridine and Pyrrole Rings
Further substitutions on the carbon atoms of both the pyridine and pyrrole rings can impact activity, selectivity, and physicochemical properties.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can influence the overall electron density of the heterocyclic system, which in turn affects its interaction with the target. For some kinases, electron-withdrawing groups have been found to enhance potency.[4]
-
Steric Bulk: The size and shape of substituents are critical. Bulky groups can either enhance binding by filling hydrophobic pockets or be detrimental due to steric hindrance.
Data Presentation: SAR Summary of Pyrrolo[3,2-c]pyridine Analogs as Kinase Inhibitors
| Position of Modification | Type of Substituent | Observed Effect on Activity | Rationale | Key Interactions |
| N1 (Pyrrole) | Aryl/Heteroaryl | Generally essential for potent activity. | Occupies a hydrophobic pocket and can interact with the hinge region. | Hydrophobic interactions, pi-stacking. |
| C4 (Pyridine) | Fluoro | Can enhance metabolic stability and binding affinity. | Modulates electronics and can form specific fluorine-protein interactions. | Halogen bonding, dipole interactions. |
| C4 (Pyridine) | Amino/Amide | Often leads to potent inhibition. | Acts as a hydrogen bond donor/acceptor. | Hydrogen bonding with the protein backbone or side chains. |
| Other Ring Positions | Small Alkyl/Alkoxy | Can modulate solubility and lipophilicity. | Fine-tunes physicochemical properties. | Van der Waals interactions. |
| Other Ring Positions | Electron-Withdrawing Groups | Can increase potency in some cases.[4] | Alters the electronic character of the core, potentially enhancing binding. | Dipole-dipole interactions. |
Experimental Protocols
General Synthetic Approach to this compound Analogs
The synthesis of this compound analogs often starts from a suitable pyridine precursor. A general, multi-step synthetic route is outlined below. It is important to note that specific reaction conditions may need to be optimized for each analog.
Step 1: Synthesis of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core
A common starting point is the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine).
-
N-Oxidation: Treat 7-azaindole with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.[2]
-
Chlorination: The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl3) to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.[2]
-
Ring Rearrangement: Under specific conditions, often involving fusion with an appropriate amine, the 4-chloro-1H-pyrrolo[2,3-b]pyridine can undergo rearrangement to the 1H-pyrrolo[3,2-c]pyridine scaffold.[2]
Step 2: Introduction of the Fluorine at the 4-Position
Nucleophilic aromatic substitution (SNAr) is a common method to introduce the fluorine atom.
-
Fluorination: The 4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate is reacted with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in a high-boiling polar aprotic solvent (e.g., DMSO or DMF) at elevated temperatures.
Step 3: Derivatization at the N1 Position
-
N-Arylation/Alkylation: The N1 position of the this compound can be functionalized using various methods, such as Buchwald-Hartwig or Ullmann coupling with aryl halides, or standard N-alkylation reactions.
Step 4: Further Modifications
Subsequent synthetic steps can be employed to introduce additional diversity at other positions of the scaffold, guided by the desired SAR.
Experimental Workflow: Kinase Inhibition Assay
To evaluate the inhibitory potency of the synthesized analogs, a biochemical kinase assay is typically performed. The following provides a general workflow for a c-Met kinase assay, a common target for this class of compounds.[4][5][6]
-
Reagents and Materials:
-
Recombinant human c-Met kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the c-Met kinase enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the detection reagent. This reagent simultaneously depletes the remaining ATP and converts the ADP produced to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing Key Concepts
Caption: A flowchart illustrating the iterative process of SAR exploration for this compound analogs.
Caption: A generalized workflow for the synthesis of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the SAR, focusing on substitutions at the N1 and C4 positions, as well as on the core ring system, is crucial for optimizing potency, selectivity, and drug-like properties. The synthetic strategies and biological evaluation methods outlined in this guide provide a robust framework for researchers to advance their drug discovery programs. Future work in this area could involve the use of computational modeling to further refine the design of next-generation inhibitors and the exploration of this scaffold against a broader range of kinase targets.
References
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]
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Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008, September 11). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
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Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016, April 1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The described synthetic strategy is robust and relies on established chemical transformations, commencing with commercially available starting materials. This guide is intended to provide researchers with the necessary technical details and theoretical understanding to successfully synthesize this valuable compound.
Introduction
Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in numerous biologically active compounds. Consequently, the development of efficient synthetic routes to novel derivatives, such as this compound, is a critical endeavor for the advancement of new therapeutic agents. This document outlines a reliable synthetic pathway to this target molecule, providing detailed experimental procedures and explanations of the underlying chemical principles.
Synthetic Strategy
The synthesis of this compound is strategically designed in two key stages. The initial phase focuses on the construction of the core heterocyclic structure, 4-chloro-1H-pyrrolo[3,2-c]pyridine. This intermediate is then converted to the corresponding 4-amino derivative, which serves as the direct precursor for the final fluorination step. The introduction of the fluorine atom is achieved via the well-established Balz-Schiemann reaction. This classical method provides a reliable means of converting an aromatic amine to an aryl fluoride through a diazonium salt intermediate.[1][2][3]
The overall synthetic workflow is depicted in the following diagram:
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-fluoro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Significance of the 4-fluoro-1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine allows it to function as a bioisostere, modulating physicochemical properties such as solubility and hydrogen bonding capacity, which can lead to improved pharmacological profiles.[1][2] The introduction of a fluorine atom at the 4-position further enhances its potential by altering electronic properties, metabolic stability, and binding affinity to biological targets.[3] Consequently, the development of robust synthetic methodologies to functionalize the this compound core is of paramount importance for the generation of novel chemical entities in drug development programs.
Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[4] This guide provides a comprehensive overview of the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for the derivatization of the this compound scaffold, with a focus on practical, field-proven protocols and the underlying mechanistic principles.
Synthesis of the Key Precursor: 6-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine
Direct functionalization of the C-F bond at the 4-position is challenging. A more established strategy involves the introduction of a halogen, typically bromine or iodine, at a more reactive position on the scaffold, which can then serve as a handle for a wide array of palladium-catalyzed cross-coupling reactions. The C6-position is a common site for such modifications in the pyrrolo[3,2-c]pyridine system.[1]
A plausible synthetic route to the key precursor, 6-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine , can be envisioned based on established methods for the synthesis of fluorinated pyridines and azaindoles.[5]
Figure 1: Proposed synthetic workflow for 6-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine.
This proposed synthesis leverages known transformations in pyridine and azaindole chemistry. The initial steps to form the pyrrolo[3,2-c]pyridine core are adapted from documented procedures.[1] The crucial fluorination step is proposed via a Balz-Schiemann reaction on the corresponding 4-amino precursor, a classic method for introducing fluorine into aromatic rings.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights
With the 6-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine precursor in hand, a diverse range of substituents can be introduced at the C6-position. The following sections detail representative protocols for key palladium-catalyzed cross-coupling reactions. It is important to note that these protocols are based on successful applications with closely related azaindole isomers and may require optimization for the specific substrate.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron reagent and a halide.[7] For azaindole scaffolds, the choice of catalyst, ligand, and base is crucial to overcome potential catalyst inhibition by the pyridine nitrogen.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Subsequent transmetalation with the boronic acid (activated by the base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst. The use of electron-rich and bulky phosphine ligands, such as SPhos, can facilitate the oxidative addition and reductive elimination steps.[4]
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst, for instance, Pd₂(dba)₃ (2-5 mol%), and a suitable ligand, like SPhos (4-10 mol%).[4]
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol 1:1 or dioxane/water).
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions for Azaindole Systems |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O |
| Temperature | 80-120 °C |
Table 1: Summary of typical Suzuki-Miyaura reaction conditions for azaindole systems.[6][8]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[9] This reaction is particularly valuable for synthesizing libraries of compounds with diverse amine functionalities.
Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The resulting palladium(II) complex then undergoes deprotonation of the amine by the base, followed by ligand substitution to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base like LiHMDS or NaOt-Bu is critical.[10]
Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine 6-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.).
-
Add a palladium precatalyst, for example, a RuPhos-based G3 precatalyst (1-3 mol%).
-
Add an anhydrous, aprotic solvent like THF or toluene.
-
Seal the reaction vessel and heat to the desired temperature, typically between 60-100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
| Parameter | Recommended Conditions for Azaindole Systems |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, RuPhos-Pd-G3, XPhos-Pd-G3 |
| Ligand | RuPhos, XPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, LiHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 60-110 °C |
Table 2: Summary of typical Buchwald-Hartwig amination conditions for azaindole systems.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a bond between an aryl halide and a terminal alkyne, providing access to important structural motifs.
Mechanistic Rationale: This reaction typically involves a dual catalytic system of palladium and copper(I). The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-aryl complex.
Figure 4: Simplified catalytic cycles for the Sonogashira coupling.
Representative Protocol: Sonogashira Coupling
-
To a Schlenk flask, add 6-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent, such as DMF or THF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of NH₄Cl to remove the amine salt.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Parameter | Recommended Conditions for Azaindole Systems |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, DIPA |
| Solvent | DMF, THF, Toluene |
| Temperature | 25-80 °C |
Table 3: Summary of typical Sonogashira coupling conditions for azaindole systems.
Future Outlook: Direct C-F Bond Functionalization
While the functionalization of a C-Br bond is a robust and reliable strategy, the direct cross-coupling of the C-F bond at the 4-position represents a more atom-economical and elegant approach. However, the high bond dissociation energy of the C-F bond presents a significant challenge. Recent advances in catalyst design, particularly the development of highly electron-rich and sterically demanding ligands, have shown promise in facilitating the oxidative addition of Pd(0) into C-F bonds. Future research in this area may unlock the potential for direct C-F functionalization of the this compound scaffold, further expanding its synthetic utility.
Conclusion
The this compound scaffold holds immense potential for the development of novel therapeutics. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful toolkit for the strategic functionalization of this important heterocycle. By leveraging a halogenated precursor, such as 6-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine, medicinal chemists can readily access a wide array of derivatives through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers in their efforts to explore the chemical space around this promising scaffold.
References
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302024. Available at: [Link]
- Ito, A. (2018). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Reddit user discussion on the synthesis of 4-fluoropyridine. (2022). r/chemhelp.
- Palmisano, G., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(21), 4874–4877.
- de Mattos, M. C., et al. (2007). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Synthesis, 2007(14), 2149-2152.
- Gomes, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017).
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Chemistry Help ASAP. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
- Alfa Chemistry. (n.d.).
- De Kimpe, N., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
- Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
- Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 23(5), 1215.
- Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem, 1(2), 284-298.
- Zard, S. Z., et al. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish Journal of Chemistry, 81, 1869-1877.
- Langer, P., et al. (2020). Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine with alkynes, followed by Pd-catalyzed tandem C-N couplings and cyclizations with amines provide 6-azaindoles in very good yield. Synlett, 31(13), 1308-1312.
- Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine. Product Page.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal Website.
- Gryglewicz, G., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 72(4), 717-725.
- Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4520.
- Buchwald, S. L., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2568-2571.
- Gryglewicz, G., et al. (2019).
- Joule, J. A., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 77(17), 7313-7321.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017).
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Jux, N., et al. (2019). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 24(12), 2275.
- Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts Website.
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Application Note: High-Throughput Screening and Mechanistic Characterization of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitor Libraries
Abstract
This guide provides a comprehensive framework for the high-throughput screening (HTS) and subsequent validation of compound libraries based on the 4-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold, a privileged structure for targeting the ATP-binding site of protein kinases. We present detailed protocols for primary biochemical screening, robust hit validation cascades, and in-depth mechanistic studies. The methodologies are designed to ensure scientific integrity, minimize false positives, and efficiently advance promising lead candidates. This document explains the rationale behind assay selection and experimental design, offering field-proven insights to navigate the complexities of kinase drug discovery.
Introduction: The Strategic Imperative for Novel Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a potent hinge-binding motif, forming key hydrogen bonds within the ATP-binding pocket of various kinases, including Monopolar Spindle 1 (MPS1) and FMS kinase.[2][3]
The strategic incorporation of a fluorine atom at the 4-position of this scaffold is a deliberate medicinal chemistry strategy. Fluorine's high electronegativity and small size can significantly enhance binding affinity, modulate pKa for improved cellular permeability, and block sites of metabolic degradation, thereby improving pharmacokinetic properties.[4][5] This application note outlines a systematic approach to unlock the therapeutic potential of this compound libraries through a rigorous and efficient screening paradigm.
The High-Throughput Screening (HTS) Funnel: A Multi-Stage Strategy
A successful HTS campaign is not a single experiment but a multi-stage funnel designed to progressively filter a large library down to a small number of high-quality, validated hits.[6] This process requires a seamless integration of biochemical and cellular assays, each with a distinct purpose.
Figure 1: The Kinase Inhibitor Screening Funnel. A strategic workflow from large-scale primary screening to detailed mechanistic studies for hit validation.
Phase 1: Primary High-Throughput Screening
The primary screen aims to rapidly and cost-effectively identify any compound in the library that exhibits inhibitory activity against the target kinase.[7] Homogeneous, "add-and-read" biochemical assays are ideal for this phase due to their scalability and automation compatibility.
Recommended Primary Assay Technologies
The choice of assay technology depends on factors like reagent availability, instrumentation, and the specific nature of the kinase. Below is a comparison of robust HTS-compatible kinase assays.
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET | Measures the transfer of energy from a long-lifetime lanthanide donor to a fluorescent acceptor on a phosphorylated substrate.[8] | High sensitivity, low background, ratiometric detection minimizes interference.[9] | Requires specific antibodies and labeled substrates. |
| Luminescence (Kinase-Glo®) | Quantifies the amount of ATP remaining after the kinase reaction using a luciferase-based system.[10] | Universal for any ATP-dependent kinase, simple one-step reagent addition. | Indirect measurement; can be susceptible to compounds interfering with luciferase. |
| AlphaScreen® | Donor and acceptor beads are brought into proximity by a specific binding event (e.g., antibody recognizing a phosphorylated substrate), generating a luminescent signal.[4] | Highly sensitive signal amplification, versatile for various substrates.[11] | Can be sensitive to light and compound interference. |
Protocol: TR-FRET Kinase Assay for Primary Screening
This protocol is a template for a 384-well plate format and should be optimized for the specific kinase target.
Objective: To identify initial hits from the this compound library that inhibit kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human MPS1)
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (with MgCl₂, DTT, and BSA)
-
Stop solution (EDTA)
-
Detection reagents: Europium (Eu)-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM in DMSO) into wells of a 384-well assay plate. This results in a final assay concentration of 10 µM. Dispense DMSO alone for positive (100% activity) and negative (0% activity) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Add a known potent inhibitor (e.g., Staurosporine) to the negative control wells.
-
To initiate the reaction, add 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Reaction Termination and Detection:
-
Prepare a 2X detection mix containing the Eu-labeled antibody and SA-APC in TR-FRET dilution buffer with EDTA.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the detection process.
-
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Eu).
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the positive (DMSO only) and negative (potent inhibitor) controls: % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Negative_Control) / (Ratio_Positive_Control - Ratio_Negative_Control)])
-
Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - [(3 * SD_Positive_Control + 3 * SD_Negative_Control) / |Avg_Positive_Control - Avg_Negative_Control|]
-
Define a hit threshold, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the positive controls) or a fixed inhibition percentage (e.g., >50%).
Phase 2: Hit Confirmation and Triage
The goal of this phase is to confirm the activity of initial hits and eliminate false positives, which are common in HTS campaigns.[6]
Dose-Response Confirmation
Hits from the primary screen are re-tested using the same biochemical assay, but across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). This step confirms the activity and eliminates compounds that were active only at the high concentration used in the primary screen.
Orthogonal Assay Validation
To rule out hits that interfere with the primary assay technology (e.g., luciferase inhibitors or fluorescent compounds), it is crucial to confirm activity in an orthogonal assay that uses a different detection principle.
Protocol: Luminescence-Based Kinase-Glo® Assay
Objective: To confirm the IC₅₀ of hit compounds using a non-FRET based method.
Procedure:
-
Compound Plating: Prepare serial dilutions of the hit compounds and plate them as in the dose-response confirmation step.
-
Kinase Reaction: Perform the 10 µL kinase reaction as described in the TR-FRET protocol (Section 3.2, Step 2).
-
Incubation: Incubate for 60 minutes at room temperature.
-
ATP Detection:
-
Allow the Kinase-Glo® Reagent to equilibrate to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well.[3]
-
-
Final Incubation: Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.[10]
Data Analysis:
-
Normalize the data and plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Hits that show a consistent dose-response curve in both the primary and orthogonal assays are considered validated biochemical hits.
Chemical Triage
Validated hits should be analyzed by medicinal chemists to filter out undesirable compounds, including:
-
Pan-Assay Interference Compounds (PAINS): Structures known to interfere with multiple assays.[6]
-
Frequent Hitters: Promiscuous compounds that show activity across many screens.
-
Clustering Analysis: Grouping hits by chemical similarity to identify active scaffolds and begin building structure-activity relationships (SAR).
Phase 3: Secondary and Mechanistic Assays
This phase focuses on characterizing the mechanism of action of the validated hits and confirming their activity in a more physiologically relevant context.
Figure 2: Hit Validation and Characterization Cascade. A logical progression from biochemical confirmation to cellular and biophysical analysis.
Cellular Target Engagement: Phospho-Specific Sandwich ELISA
A critical step is to determine if the compound can enter cells and inhibit the target kinase in its native environment. This is often assessed by measuring the phosphorylation of a known downstream substrate of the kinase.
Protocol: Phospho-Specific Sandwich ELISA
Objective: To quantify the inhibition of kinase-mediated substrate phosphorylation in treated cells.
Materials:
-
Cell line expressing the target kinase.
-
Cell culture medium, serum, and appropriate stimulators (if required).
-
Phosphatase and protease inhibitor cocktails.
-
Cell lysis buffer.
-
Phospho-specific ELISA kit (containing a capture antibody-coated plate, a phospho-specific detection antibody, and a total protein detection antibody for normalization).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well cell culture plate and grow to ~80-90% confluency.
-
Starve cells of serum for 4-6 hours if the pathway is serum-responsive.
-
Pre-treat cells with various concentrations of the hit compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with cold PBS.
-
Add 100 µL of ice-cold lysis buffer supplemented with phosphatase and protease inhibitors to each well.
-
Incubate on ice for 10 minutes with gentle agitation.
-
-
ELISA Procedure: [9]
-
Transfer the cell lysates to the capture antibody-coated ELISA plate provided in the kit.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add the detection antibody (specific for the phosphorylated substrate) and incubate for 1-2 hours.
-
Wash the plate again.
-
Add an HRP-conjugated secondary antibody (or other detection reagent) and incubate for 30-60 minutes.
-
Wash the plate a final time.
-
Add TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal (determined from a parallel ELISA or Western blot) to account for any cytotoxic effects of the compounds. Calculate the cellular IC₅₀ value.
Biophysical Validation of Target Engagement
To provide definitive evidence that a compound binds directly to its intended target within the complex cellular environment, biophysical methods are employed.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding.[6] In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or AlphaScreen.[12] A positive result is a shift in the melting temperature (Tₘ) of the target protein in the presence of the compound.
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction between the compound and the purified kinase. By directly measuring the heat released or absorbed during binding, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single, label-free experiment.
Conclusion
The successful discovery of novel kinase inhibitors from a this compound library requires a disciplined, multi-faceted screening approach. By integrating robust biochemical primary screens with orthogonal validation, cellular target engagement assays, and biophysical characterization, researchers can confidently identify and prioritize lead compounds with a high probability of success in downstream preclinical development. This structured workflow ensures that resources are focused on chemically tractable hits with a clear mechanism of action, ultimately accelerating the path to new targeted therapies.
References
-
Sino Biological. (2026, January 22). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. [Link]
-
Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World (DDW). [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved January 26, 2026, from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 26, 2026, from [Link]
-
GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]
-
Al-Ali, H., & Al-Mulla, F. (2012). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. National Center for Biotechnology Information. [Link]
-
Papac, D. I., et al. (2011). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Center for Biotechnology Information. [Link]
-
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
PennState Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Retrieved January 26, 2026, from [Link]
-
Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Center for Biotechnology Information. [Link]
-
MDPI. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]
-
ACS Publications. (n.d.). Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 26, 2026, from [Link]
-
Cregg, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved January 26, 2026, from [Link]
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved January 26, 2026, from [Link]
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 4-fluoro-1H-pyrrolo[3,2-c]pyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges that lead to low yields in this critical synthetic process. The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in numerous therapeutic areas, including as kinase inhibitors for anticancer and anti-inflammatory applications. The introduction of a fluorine atom at the 4-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making the efficient synthesis of this compound highly desirable.
This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My overall yield for this compound is consistently low. What are the most likely problematic steps?
Low overall yield is a common complaint and can often be traced back to one or two key transformations rather than a uniform inefficiency in every step. The synthesis of this compound, often starting from a substituted pyridine precursor, involves several challenging reactions. The primary bottlenecks are typically the cyclization to form the pyrrole ring and the introduction of the fluorine atom.
Potential Causes and Solutions:
-
Inefficient Cyclization: The electron-deficient nature of the pyridine ring can make intramolecular cyclization to form the fused pyrrole ring difficult. This is a known challenge in the synthesis of many azaindole derivatives.
-
Harsh Fluorination Conditions: The introduction of the fluorine atom can require conditions that lead to decomposition of the sensitive pyrrolopyridine core, especially if a direct C-H fluorination approach is attempted without success.
-
Side Reactions During Fluorination: Both electrophilic and nucleophilic fluorination methods can be prone to side reactions, such as the formation of regioisomers or undesired byproducts.
-
Product Instability and Purification Losses: Fluorinated azaindoles can be challenging to purify, and their stability under certain chromatographic conditions may be limited.
To systematically troubleshoot, it is crucial to analyze each step of your synthetic route for yield and purity. Below is a decision workflow to help pinpoint the issue.
Technical Support Center: Troubleshooting Poor Reactivity of the C-F Bond in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance for one of the most challenging yet increasingly vital transformations in modern synthetic chemistry: the cross-coupling of carbon-fluorine (C-F) bonds. The inert nature of the C-F bond presents unique hurdles, and this resource is structured to help you navigate these challenges effectively.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My C-F cross-coupling reaction is showing no conversion. What are the primary factors I should investigate?
A1: The lack of reactivity in a C-F cross-coupling reaction often stems from several key areas. The C-F bond is the strongest single bond to carbon, making its activation a significant challenge.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst System Viability: The choice of metal and ligand is paramount. While palladium has been a workhorse in cross-coupling, nickel catalysts are often more effective for C-F activation due to their different electronic properties and ability to engage in two-electron oxidative addition pathways.[5]
-
Actionable Insight: If you are using a palladium catalyst with an unactivated aryl fluoride, consider switching to a nickel-based system. For instance, a combination of a Ni(0) precursor and a suitable ligand can be more effective.
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the metal center and promoting the oxidative addition step.
-
Expert Tip: Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the cleavage of the strong C-F bond. Bidentate phosphine ligands can sometimes outperform monodentate ones in terms of product yield.[6]
-
-
Reaction Conditions: Harsh reaction conditions are frequently necessary for C-F bond activation.[6]
-
Protocol Check: Are you running the reaction at a sufficiently high temperature? Many C-F cross-couplings require temperatures exceeding 100°C. Also, ensure your reaction is conducted under strictly inert conditions (e.g., using a glovebox or Schlenk line) as oxygen can lead to catalyst deactivation and homocoupling side products.[7]
-
-
Substrate Electronics: The electronic nature of your aryl fluoride substrate has a profound impact on its reactivity.
-
Causality Explained: Electron-withdrawing groups (e.g., -NO2, -CF3, -CN) on the aromatic ring ortho or para to the fluorine atom can significantly facilitate C-F bond activation by lowering the energy of the oxidative addition transition state.[6] If your substrate is electron-rich, you will likely need a more potent catalytic system and more forcing conditions.
-
Q2: I'm observing very low yields and a complex mixture of byproducts. How can I improve the selectivity of my reaction?
A2: Low yields and poor selectivity are common frustrations. Here’s how to address this:
-
Homocoupling of the Coupling Partner: This is a frequent side reaction, often exacerbated by the presence of oxygen.
-
Troubleshooting Step: Ensure rigorous degassing of your solvents and use of an inert atmosphere.[7]
-
-
Hydrodefluorination (HDF): This is the replacement of the fluorine atom with a hydrogen atom.
-
Mechanistic Insight: HDF can be a competing pathway, especially with certain catalysts and hydrogen sources in the reaction mixture (e.g., from the solvent or base).
-
Solution: Screening different solvents and bases can help minimize HDF. For instance, if you are using a protic solvent, consider switching to an aprotic one.
-
-
Catalyst Decomposition: The catalyst may be degrading under the reaction conditions.
-
Expert Recommendation: Using pre-catalysts, such as well-defined Pd(II) or Ni(II) complexes, can lead to a more controlled generation of the active catalytic species and improve reproducibility.[7][8] An excess of ligand relative to the metal precursor can also sometimes enhance catalyst stability.[7]
-
The following diagram illustrates a general decision-making workflow for troubleshooting a failing C-F cross-coupling reaction:
Caption: Troubleshooting workflow for C-F cross-coupling.
Q3: How do I select the optimal catalyst and ligand for my specific aryl fluoride?
A3: The "no magic formula" principle applies here, but intelligent screening based on established knowledge is key.[7]
| Substrate Type | Recommended Catalyst System | Rationale |
| Electron-Deficient Aryl Fluorides | Palladium-based catalysts (e.g., Pd(OAc)2 with a suitable ligand) can be effective. | The electron-withdrawing groups lower the activation barrier for oxidative addition.[6] |
| Electron-Rich or Unactivated Aryl Fluorides | Nickel-based catalysts (e.g., Ni(COD)2 with a phosphine or NHC ligand) are generally preferred. | Nickel is a more electron-rich and less electronegative metal than palladium, which favors the oxidative addition of the strong C-F bond.[5] |
| Polyfluorinated Aromatics | Rhodium or copper-based catalysts can sometimes offer unique selectivity for hydrodefluorination or specific C-F bond activation.[6] | These metals can exhibit different reactivity patterns and selectivities compared to Ni and Pd. |
Ligand Considerations:
-
Steric Bulk: Ligands with large cone angles can promote the formation of the active, low-coordinate metal species that is necessary for oxidative addition.[9]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the metal center, which facilitates the oxidative addition of the C-F bond.
Q4: What is the role of the base and solvent, and how can I optimize them?
A4: The base and solvent are not mere spectators; they are critical components of the catalytic cycle.
-
Role of the Base:
-
In many cross-coupling reactions, the base is required for the transmetalation step (e.g., in Suzuki or Negishi couplings).
-
It can also play a role in the regeneration of the active catalyst.
-
Caution: Strong bases can sometimes lead to side reactions, such as decomposition of the substrate or ligand. If you observe such issues, consider screening weaker bases (e.g., carbonates or phosphates instead of alkoxides).[7]
-
-
Role of the Solvent:
-
The primary role of the solvent is to solubilize the reactants and catalyst.
-
Polar aprotic solvents like dioxane, THF, or DMF are commonly used.
-
The choice of solvent can also influence the stability and reactivity of the catalytic species.
-
Optimization Strategy:
A systematic screening of bases and solvents is often necessary. Start with commonly used conditions and then broaden your search if the initial results are not satisfactory.
Experimental Protocol: A General Procedure for Nickel-Catalyzed C-F Amination
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl fluoride (1.0 mmol), the amine (1.2 mmol), a strong base such as NaOtBu (1.4 mmol), the nickel pre-catalyst (e.g., Ni(COD)2, 5 mol%), and the ligand (e.g., a bulky phosphine, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[7]
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., dioxane, 3-5 mL) via syringe.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100-130 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
-
Workup and Analysis:
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel to remove inorganic salts and the catalyst.[7]
-
Analyze the crude product by GC-MS or LC-MS to determine the conversion and identify any byproducts.
-
Purify the product by column chromatography.
-
The following diagram illustrates the catalytic cycle for a generic C-F cross-coupling reaction:
Caption: Simplified catalytic cycle for C-F cross-coupling.
References
-
Sun, H., & Li, Y. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(11), 1365. [Link]
-
ChemTube3D. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Zhu, J. (2022). C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]
-
Baran, P. S. (2020, May 4). Get the F Out! C-F Bond Functionalization. Baran Lab. [Link]
-
LCC CNRS Toulouse. (n.d.). Carbon-Fluorine Bond Activation. [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16395–16433. [Link]
-
ResearchGate. (n.d.). Optimization of the C-F bond cleavage reaction conditions. [Link]
-
Liu, T., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters, 25(34), 6334–6339. [Link]
-
Ichitsuka, T., & Ichikawa, J. (2023). Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. Chemistry–A European Journal, 29(22), e202203649. [Link]
-
Wang, Y., et al. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. [Link]
-
Al-Faiyz, Y. S. S., & Braun, T. (2021). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. Chemical Science, 12(4), 1439–1448. [Link]
-
Powers, D. C., & Ritter, T. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The bond strength and cross-coupling reaction via C–F cleavage. [Link]
-
Colacot, T. J. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling (pp. 24-67). Royal Society of Chemistry. [Link]
-
Liu, H., et al. (2018). Carbon–fluorine bond cleavage mediated by metalloenzymes. Archives of Biochemistry and Biophysics, 645, 46-55. [Link]
-
Ibáñez, S., et al. (2021). Understanding the C-F Bond Activation Mediated by Frustrated Lewis Pairs: Crucial Role of Non-covalent Interactions. Chemistry–A European Journal, 27(11), 3734-3743. [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16395–16433. [Link]
-
Schaub, T., & Müller, P. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24061-24066. [Link]
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Technical Support Center: Enhancing the Solubility of 4-fluoro-1H-pyrrolo[3,2-c]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoro-1H-pyrrolo[3,2-c]pyridine and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the common challenge of poor aqueous solubility encountered with this class of compounds. Poor solubility can significantly hinder biological screening, formulation development, and ultimately, the therapeutic potential of these promising molecules.
This document will delve into the underlying reasons for the solubility challenges associated with the this compound scaffold and provide a comprehensive, question-and-answer-based guide to systematically improve it. We will explore both formulation-based strategies and chemical modifications, offering detailed protocols and the scientific rationale behind each approach.
Understanding the Challenge: Why is this compound Prone to Poor Solubility?
The this compound core, a heterocyclic aromatic system, often exhibits limited aqueous solubility due to a combination of factors. The planar, rigid structure can facilitate efficient crystal packing, leading to a stable crystal lattice that is difficult for solvent molecules to disrupt. While the nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors, the overall molecule possesses significant hydrophobic character. The introduction of a fluorine atom at the 4-position further increases the molecule's lipophilicity. For instance, the related compound, 4-chloro-1H-pyrrolo[3,2-c]pyridine, is noted to have limited water solubility and weak hydrogen bonding capacity.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility, making it difficult to perform my in vitro assays. What are my immediate options?
A1: For immediate use in in vitro assays, several formulation strategies can be employed without chemically modifying your compound. These include:
-
Use of Co-solvents: Adding a water-miscible organic solvent can significantly increase the solubility of your compound.[2][3]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution to ionize the molecule can enhance its solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
Q2: I am considering chemical modification to improve the long-term prospects of my compound series. Where on the this compound scaffold should I focus my efforts?
A2: The 1H-pyrrolo[3,2-c]pyridine scaffold offers several positions for modification. Based on synthetic routes for related compounds, the pyrrole nitrogen (N1), and positions on the pyrrole and pyridine rings are accessible for derivatization.[4][5] Introducing polar functional groups or ionizable moieties at these positions can disrupt crystal packing and increase interactions with water.
Q3: What are the most common chemical modification strategies for improving the solubility of heterocyclic compounds like this?
A3: Two of the most effective and widely used strategies are:
-
Prodrug Approach: This involves attaching a water-soluble promoiety to your parent drug, which is later cleaved in vivo to release the active compound.[4][6]
-
Salt Formation: For compounds with acidic or basic centers, forming a salt can dramatically increase aqueous solubility and dissolution rate.[7][8]
Q4: Are there more advanced formulation techniques I can explore for preclinical development?
A4: Yes, for more advanced development, consider these formulation technologies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the active pharmaceutical ingredient (API) in a polymer matrix in an amorphous state can significantly enhance solubility and dissolution.[9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby improving solubility and bioavailability.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a water-soluble complex.
Troubleshooting Guide: Step-by-Step Approaches to Solubility Enhancement
This section provides a structured workflow for systematically addressing the solubility of your this compound compounds.
Caption: A workflow for addressing poor solubility.
Step 1: Initial Physicochemical Characterization
Before attempting to improve solubility, it is crucial to understand the baseline properties of your compound.
-
Experimental Protocol: Determining Aqueous Solubility
-
Prepare a series of saturated solutions of your compound in purified water at a controlled temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) with agitation to ensure equilibrium is reached.
-
Filter the solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Interpretation:
-
< 1 µg/mL: Very poorly soluble.
-
1-10 µg/mL: Poorly soluble.
-
10-100 µg/mL: Slightly soluble.
-
> 100 µg/mL: Moderately to highly soluble.
-
Step 2: Formulation-Based Strategies (For Rapid Screening)
If your primary goal is to enable in vitro testing, these methods offer a quick solution.
-
Experimental Protocol: Co-solvent Screening
-
Select a panel of biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Prepare stock solutions of your compound in each co-solvent at a high concentration.
-
Serially dilute the stock solutions with your aqueous assay buffer.
-
Visually inspect for precipitation and determine the maximum concentration of the compound that remains in solution at an acceptable final co-solvent concentration (typically <1%).
-
| Co-solvent | Typical Starting Concentration in Stock | Pros | Cons |
| DMSO | 10-50 mM | High solubilizing power | Can be toxic to cells at >0.5% |
| Ethanol | 10-50 mM | Biocompatible | Less potent than DMSO |
| PEG 400 | 10-50 mM | Low toxicity | Can be viscous |
Step 3: Chemical Modification Strategies (For Lead Optimization)
For compounds with long-term potential, chemical modification is often the most robust approach to improving solubility.
Caption: Chemical modification strategies.
-
Experimental Protocol: Prodrug Synthesis (Phosphate Ester) This protocol assumes the presence of a hydroxyl group on a substituent of the this compound core.
-
Dissolve the parent compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a phosphorylating agent (e.g., phosphorus oxychloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product.
-
Purify the phosphate ester prodrug by chromatography. Rationale: The phosphate group is highly ionizable at physiological pH, leading to a significant increase in aqueous solubility.
-
Step 4: Advanced Formulation for Preclinical Studies
For compounds progressing towards in vivo studies, more sophisticated formulation techniques may be necessary.
-
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Select a suitable polymer carrier (e.g., PVP, HPMC).
-
Dissolve both the this compound compound and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove residual solvent.
-
Scrape the resulting solid dispersion from the flask. Rationale: By dispersing the drug in an amorphous state within a polymer matrix, the energy required to dissolve the compound is reduced, leading to enhanced solubility and dissolution rates.
-
Conclusion
Improving the solubility of this compound compounds is a critical step in realizing their full therapeutic potential. By systematically evaluating the compound's physicochemical properties and applying the appropriate formulation or chemical modification strategies, researchers can overcome this common hurdle. This guide provides a framework for a logical, evidence-based approach to solubility enhancement.
References
-
Pipzine Chemicals. 1H-pyrrolo[3,2-c]pyridine, 4-chloro-2,3-dihydro. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Salt formation to improve drug solubility. PubMed. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Link]
-
(PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
-
Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Preprints.org. [Link]
-
Factors Affecting Solubility. YouTube. [Link]
-
Prodrug: Effective solutions for solubility, permeability and challenges. ResearchGate. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Cosolvent. ScienceDirect. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
1H-pyrrolo[3,2-c]pyridine, 4-chloro-2,3-dihydro. Pipzine Chemicals. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. [Link]
-
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. [Link]
-
(PDF) Principles of Salt Formation. ResearchGate. [Link]
-
Prodrug strategies to overcome poor water solubility. PubMed. [Link]
-
Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. RSC Publishing. [Link]
-
Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. hrpub.org. [Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds. PMC. [Link]
-
Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. Jurnal Universitas Padjadjaran. [Link]
-
Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. MDPI. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. ijcrt.org. [Link]
-
Pyrrole. PubChem. [Link]
-
IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. hilarispublisher.com. [Link]prodrug-95178.html)
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted 1H-pyrrolo[3,2-c]pyridine Analogs
The 1H-pyrrolo[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features have made it a versatile starting point for the design of potent and selective inhibitors of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted 1H-pyrrolo[3,2-c]pyridine analogs, with a particular focus on their potential as kinase inhibitors and tubulin polymerization modulators. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to enable researchers to navigate this promising chemical space.
The Strategic Importance of the 4-Position
The 4-position of the 1H-pyrrolo[3,2-c]pyridine scaffold is a key vector for molecular exploration. Substituents at this position can profoundly influence the molecule's interaction with its biological target, as well as its physicochemical properties such as solubility and metabolic stability. While direct and extensive SAR studies on 4-fluoro-1H-pyrrolo[3,2-c]pyridine analogs are not widely published, we can infer the potential impact of a fluorine substituent by examining the effects of other functionalities at this position. The small size and high electronegativity of fluorine can lead to unique interactions, such as the formation of hydrogen bonds and favorable dipole-dipole interactions, which can enhance binding affinity and modulate selectivity.
I. 4-Amino-1H-pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors
The FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[1] Its overexpression is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.[1] A series of 1-aryl-4-aminopyrrolo[3,2-c]pyridine derivatives have been investigated as potent FMS kinase inhibitors.[1]
Structure-Activity Relationship (SAR) Insights
The general structure of these analogs consists of a 1-aryl substituted pyrrolo[3,2-c]pyridine core with an amino group at the 4-position, which is further functionalized. The SAR studies have revealed several key insights:
-
The 4-Amino Linker: The amino group at the 4-position serves as a crucial attachment point for a variety of side chains. The nature of this side chain is a primary determinant of the inhibitory activity.
-
The 1-Aryl Substituent: The aryl group at the 1-position also plays a significant role in modulating the potency of these inhibitors.
While specific data on a 4-fluoro substitution is not available in the reviewed literature, the synthetic route to these compounds often proceeds through a 4-chloro intermediate, which is then displaced by an amine.[1] This suggests that the synthesis of 4-fluoro analogs would be feasible and would likely lead to compounds with altered electronic properties at the 4-position, potentially impacting their interaction with the FMS kinase active site.
Comparative Data of FMS Kinase Inhibitors
| Compound ID | 4-Position Substituent | 1-Position Substituent | FMS Kinase IC50 (nM) |
| 1e | Diarylurea | Aryl | 60 |
| 1r | Diarylamide | Aryl | 30 |
| KIST101029 (Lead) | Diarylamide | Aryl | 96 |
Data synthesized from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]
The data indicates that subtle changes in the diarylamide and diarylurea moieties at the 4-amino position can lead to significant differences in potency.[1]
Experimental Protocols
This protocol describes a plausible synthetic route adapted from the literature for obtaining the key 4-amino intermediate.[1]
Step 1: N-Oxidation of Pyrrolo[2,3-b]pyridine
-
To a solution of pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.
Step 2: Chlorination at the 4-Position
-
Heat the N-oxide from the previous step with phosphorus oxychloride (POCl3) (5.0 eq) at reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloropyrrolo[2,3-b]pyridine.
Step 3: Ring Rearrangement and Amination
-
Fuse the 4-chloropyrrolo[2,3-b]pyridine with an appropriate nitroaniline (2.0 eq) at high temperature (e.g., 180-200 °C) for 1-2 hours.
-
Cool the reaction mixture and purify the resulting 1-aryl-4-(nitroanilino)pyrrolo[3,2-c]pyridine intermediate.
-
Reduce the nitro group to an amine using a standard procedure, such as hydrogenation with Pd/C or reduction with SnCl2/HCl, to yield the desired 1-aryl-4-aminopyrrolo[3,2-c]pyridine.
This protocol is a representative example of a biochemical assay to determine the in vitro potency of inhibitors against FMS kinase.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Add 5 µL of the test compound (in various concentrations) or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the FMS kinase and a suitable substrate (e.g., a poly(Glu,Tyr) peptide) in the reaction buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in the reaction buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding 20 µL of a stop solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
II. 1H-pyrrolo[3,2-c]pyridine Analogs as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and are a well-established target for anticancer drugs.[2] A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2][3]
Structure-Activity Relationship (SAR) Insights
These analogs typically feature a 1-(3,4,5-trimethoxyphenyl) group, which is a common motif in colchicine-binding site inhibitors, and various substitutions at other positions of the pyrrolo[3,2-c]pyridine core.
-
The B-ring Mimic: The 1H-pyrrolo[3,2-c]pyridine scaffold acts as a rigid mimic of the B-ring of combretastatin A-4, a potent natural tubulin inhibitor.
-
Substituents on the B-ring: Modifications to the aryl group at the 6-position have a significant impact on antiproliferative activity. Electron-donating groups on a para-substituted phenyl ring generally lead to increased activity.[2]
-
The 4-Position: While the cited studies do not specifically investigate 4-fluoro analogs, the electronic environment of the pyridine ring is crucial for activity. A fluoro substituent at the 4-position would withdraw electron density from the ring, potentially influencing its interaction with the colchicine binding pocket.
Comparative Data of Tubulin Polymerization Inhibitors
| Compound ID | B-ring Substituent (at position 6) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10d | 4-CH3-Ph | >10 | >10 | >10 |
| 10h | 4-OCH3-Ph | 2.54 | 3.18 | 4.21 |
| 10l | 4-F-Ph | 5.62 | 6.89 | 8.15 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2]
The data clearly demonstrates that the nature of the substituent at the 6-position dramatically affects the antiproliferative activity, with the indolyl group in compound 10t being particularly favorable.[2]
Experimental Protocols
The synthesis of these compounds can be achieved through a multi-step sequence.[2][3]
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
A mixture of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid is heated at 100 °C for 5 hours.
-
After filtration and concentration, the pH is adjusted to 8, and the product is extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated, followed by purification to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
Step 2: N-Arylation
-
The 6-bromo-1H-pyrrolo[3,2-c]pyridine is reacted with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper catalyst (e.g., Cu(OAc)2) and a base (e.g., K2CO3) in a suitable solvent like 1,4-dioxane under microwave irradiation.
-
Purification by column chromatography provides 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Step 3: Suzuki Coupling
-
The 6-bromo intermediate is coupled with a substituted phenylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a mixture of 1,4-dioxane and water under microwave irradiation.[2]
-
Workup and purification yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs.[2]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Prepare a tubulin solution (e.g., purified bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Add the test compound at various concentrations or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37 °C.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance increases as tubulin polymerizes.
-
Calculate the percentage of inhibition of tubulin polymerization at different compound concentrations.
III. Antiproliferative Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to evaluate the cytotoxic potential of compounds.
Experimental Protocol
-
Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.
-
During the incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The available data, although not exhaustive for 4-fluoro analogs, strongly suggests that substitution at the 4-position is a critical determinant of biological activity. The exploration of 4-fluoro and other 4-halo analogs is a logical and compelling next step in the optimization of these compounds. The introduction of fluorine can offer advantages in terms of metabolic stability and binding affinity, potentially leading to the discovery of more potent and drug-like candidates. The detailed protocols provided in this guide are intended to facilitate further research in this exciting area, empowering scientists to synthesize and evaluate new 4-substituted 1H-pyrrolo[3,2-c]pyridine derivatives and unlock their full therapeutic potential.
References
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300762. [Link]
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El-Damasy, A. K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 126-136. [Link]
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Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Navigating the Therapeutic Potential of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine Derivatives: An In Vivo Efficacy Comparison Guide
For researchers, scientists, and professionals in drug development, the pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for designing novel therapeutics, particularly in oncology.[1] The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and biological properties of these molecules, potentially enhancing their efficacy and pharmacokinetic profiles. This guide provides a comprehensive comparison of the in vivo efficacy of 4-fluoro-1H-pyrrolo[3,2-c]pyridine derivatives, drawing upon available preclinical data to inform future research and development.
While direct head-to-head in vivo comparative studies of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize existing in vitro data for this class and related analogs. Furthermore, we will present a robust framework for conducting such in vivo efficacy studies, empowering research teams to generate critical data for lead candidate selection.
The Rationale for In Vivo Evaluation: From Benchtop to Preclinical Models
The journey of a potential drug candidate from a laboratory curiosity to a clinical therapeutic is long and arduous. While in vitro assays provide valuable initial insights into a compound's activity and mechanism of action, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies are therefore indispensable for evaluating a drug's true therapeutic potential, providing crucial information on its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a whole-animal system.
For kinase inhibitors, such as many derivatives of the pyrrolo[3,2-c]pyridine scaffold, in vivo models are essential to understand how the compound interacts with its target in the context of a tumor microenvironment, how it is metabolized and distributed throughout the body, and whether it can achieve sufficient exposure at the site of action to exert a therapeutic effect.[2]
Comparative Analysis of Pyrrolo[3,2-c]pyridine Derivatives: Insights from In Vitro Studies
Although direct in vivo comparisons are limited, a look at the in vitro potency of various pyrrolo[3,2-c]pyridine derivatives can help prioritize candidates for animal studies. The following table summarizes the in vitro activity of some notable examples from this class.
| Compound ID | Target/Mechanism | Cell Line(s) | IC50 (µM) | Key Findings | Reference |
| Compound 1r | FMS Kinase Inhibitor | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 | 3.2 times more potent than the lead compound KIST101029 in inhibiting FMS kinase. Showed selectivity for cancer cells over normal fibroblasts. | [3] |
| Compound 10t | Colchicine-Binding Site Inhibitor (Tubulin Polymerization Inhibitor) | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | Potently inhibited tubulin polymerization and induced G2/M phase cell cycle arrest and apoptosis. | [4][5] |
Expert Interpretation: The sub-micromolar IC50 values observed for compounds like 1r and 10t against multiple cancer cell lines are highly encouraging. These data strongly suggest that these compounds have the potential for significant anti-tumor activity in vivo. The distinct mechanisms of action—FMS kinase inhibition for 1r and tubulin polymerization inhibition for 10t —offer different therapeutic strategies. FMS kinase inhibitors can modulate the tumor microenvironment, while tubulin inhibitors are potent cytotoxic agents. The choice of which compound to advance into in vivo studies would depend on the specific cancer type and the desired therapeutic outcome.
Proposed In Vivo Efficacy Evaluation Workflow
To address the current gap in comparative in vivo data, we propose a standardized workflow for evaluating the efficacy of this compound derivatives in a relevant preclinical cancer model.
Caption: A generalized workflow for the in vivo evaluation of novel anticancer compounds.
Step-by-Step Experimental Protocol for a Xenograft Model
This protocol outlines a typical approach for assessing the anti-tumor efficacy of a novel this compound derivative in a human tumor xenograft model.
1. Cell Culture and Implantation:
- Select a human cancer cell line that is sensitive to the test compound in vitro.
- Culture the cells under standard conditions.
- Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) for subcutaneous injection.
- Inject a defined number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
2. Tumor Growth and Randomization:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
3. Dosing and Administration:
- Prepare the test compound in a suitable vehicle.
- Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage).
- Administer the vehicle alone to the control group.
4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival, and analysis of biomarkers from tumor tissue at the end of the study.
5. Data Analysis:
- Calculate the percent tumor growth inhibition (% TGI) for the treatment group compared to the control group.
- Perform statistical analysis to determine the significance of the observed effects.
Envisioned Signaling Pathways and Mechanisms of Action
The therapeutic effect of this compound derivatives is intrinsically linked to their ability to modulate specific cellular signaling pathways. Below are visual representations of the potential mechanisms of action for the two classes of compounds highlighted in this guide.
Caption: Inhibition of the FMS kinase signaling pathway by a pyrrolo[3,2-c]pyridine derivative.
Caption: Disruption of microtubule dynamics by a pyrrolo[3,2-c]pyridine derivative.
Future Directions and a Call for Comparative Studies
The available in vitro data for this compound derivatives and their analogs are compelling, suggesting their potential as potent anticancer agents. However, the lack of comprehensive and comparative in vivo efficacy data represents a significant knowledge gap.
It is imperative for the drug discovery community to conduct rigorous head-to-head in vivo studies to:
-
Directly compare the anti-tumor efficacy of lead candidates from different mechanistic classes.
-
Elucidate the PK/PD relationships to optimize dosing regimens.
-
Identify the most promising candidates for further preclinical and clinical development.
By following a standardized and robust in vivo evaluation workflow, researchers can generate the high-quality, reproducible data needed to unlock the full therapeutic potential of this exciting class of compounds.
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Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 52(8), 683-691. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]
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A Head-to-Head Comparison of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine and Pyrrolo[2,3-b]pyridine Inhibitors: A Guide for Researchers
For Immediate Release
In the dynamic landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective therapeutic candidates. Among the various isomers, the 4-fluoro-1H-pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores have garnered significant attention, each demonstrating unique inhibitory profiles against a range of clinically relevant targets. This guide provides a comprehensive head-to-head comparison of these two inhibitor classes, synthesizing key experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
At a Glance: Key Distinctions
| Feature | This compound Inhibitors | Pyrrolo[2,3-b]pyridine Inhibitors |
| Primary Targets | FMS Kinase, Tubulin | Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), Glycogen Synthase Kinase 3β (GSK-3β) |
| Therapeutic Areas | Oncology, Inflammatory Disorders | Oncology, Neurodegenerative Diseases |
| Mechanism of Action | ATP-competitive kinase inhibition, Disruption of microtubule dynamics | Predominantly ATP-competitive kinase inhibition |
Structural Scaffolds: A Tale of Two Isomers
The core structures of this compound and pyrrolo[2,3-b]pyridine, while both azaindoles, possess distinct electronic and steric properties that influence their target binding and overall pharmacological profiles. The strategic placement of the nitrogen atom within the pyridine ring and the addition of a fluorine atom in the former contribute to altered hydrogen bonding capabilities and metabolic stability, often leading to differentiated target engagement.
Comparative Analysis of Biological Activity
While direct comparative studies evaluating both inhibitor classes under identical experimental conditions are limited, a cross-study analysis of published data provides valuable insights into their respective strengths and potential applications.
This compound Inhibitors: Targeting FMS Kinase and Tubulin
Derivatives of the this compound scaffold have demonstrated notable potency against FMS kinase (CSF-1R), a key regulator of macrophage differentiation and survival, implicated in various cancers and inflammatory diseases.[1][2][3] Additionally, this scaffold has been successfully employed to develop potent inhibitors of tubulin polymerization, a validated anticancer strategy.[4]
Table 1: Biological Activity of Representative this compound Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 1r | FMS Kinase | 30 | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 | [3] |
| 1e | FMS Kinase | 60 | - | - | [3] |
| 10t | Tubulin | - | HeLa, SGC-7901, MCF-7 | 0.12, 0.15, 0.21 | [4] |
-
Expert Insight: The potency of compound 1r against FMS kinase, coupled with its selectivity and anti-inflammatory effects in bone marrow-derived macrophages, underscores the potential of this scaffold for treating macrophage-driven diseases.[3] The ability of compound 10t to inhibit tubulin polymerization at nanomolar concentrations in cancer cells highlights the versatility of the this compound core in targeting distinct oncogenic pathways.[4]
Pyrrolo[2,3-b]pyridine Inhibitors: A Multi-Kinase Targeting Scaffold
The pyrrolo[2,3-b]pyridine core has proven to be a highly versatile scaffold for the development of inhibitors against a broader range of kinases, including FGFRs, CDK8, and GSK-3β. This adaptability makes it a valuable starting point for drug discovery programs in oncology and neurodegenerative disorders.
Table 2: Biological Activity of Representative Pyrrolo[2,3-b]pyridine Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | 4T1 (Breast Cancer) | - | [5][6] |
| 46 | CDK8 | 57 | - | - | [7] |
| S01 | GSK-3β | 0.35 | SH-SY5Y (Neuroblastoma) | - | [8][9] |
-
Expert Insight: The potent and selective inhibition of FGFRs by compound 4h is particularly relevant for cancers driven by aberrant FGFR signaling.[5][6] The nanomolar potency of compound 46 against CDK8, a key regulator of transcription, offers a promising avenue for targeting transcriptionally addicted cancers.[7] Furthermore, the sub-nanomolar inhibition of GSK-3β by S01 positions this scaffold as a strong candidate for developing therapeutics for Alzheimer's disease and other tauopathies.[8][9]
Experimental Methodologies: A Guide to Evaluation
The following protocols provide a standardized framework for the in vitro and in vivo evaluation of this compound and pyrrolo[2,3-b]pyridine inhibitors.
Biochemical Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory activity of a compound against its target kinase.
Caption: Workflow for a typical biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test inhibitor at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination & Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP. Common detection methods include fluorescence, luminescence, or radioactivity.[10][11]
-
Data Analysis: Measure the signal and calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Caption: Workflow for a cell viability MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[13]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of an inhibitor in a living organism.[15][16]
Caption: Workflow for an in vivo tumor xenograft study.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
Both this compound and pyrrolo[2,3-b]pyridine scaffolds represent fertile ground for the discovery of novel kinase inhibitors. The this compound core has shown particular promise in the development of inhibitors targeting FMS kinase and tubulin, with potential applications in oncology and inflammatory diseases. In contrast, the pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable versatility, yielding potent inhibitors for a diverse range of kinases implicated in cancer and neurodegeneration.
Future research should focus on conducting direct, head-to-head preclinical studies to unequivocally establish the comparative efficacy and safety of lead candidates from both classes. Furthermore, exploring novel substitutions and derivatizations of these core structures will undoubtedly unveil new therapeutic opportunities and expand the arsenal of precision medicines.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
